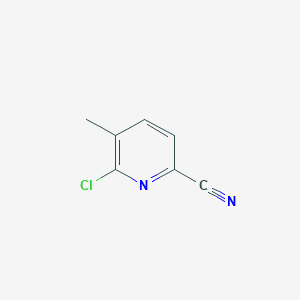

6-Chloro-5-methylpyridine-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-5-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c1-5-2-3-6(4-9)10-7(5)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUAHTIHTHZLYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70724428 | |

| Record name | 6-Chloro-5-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875293-89-3 | |

| Record name | 6-Chloro-5-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Chloro-5-methylpyridine-2-carbonitrile chemical structure and CAS number

An In-Depth Technical Guide to 6-Chloro-5-methylpyridine-2-carbonitrile

Executive Summary: This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern organic synthesis. Pyridine scaffolds are foundational in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1] This guide, intended for researchers, chemists, and drug development professionals, details the compound's chemical identity, physicochemical properties, synthetic utility, and critical safety protocols. We will explore its reactivity, emphasizing its role as a versatile intermediate for creating more complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors.[2]

This compound is a substituted pyridine derivative characterized by the presence of a chloro, a methyl, and a nitrile group attached to the core aromatic ring. These functional groups impart specific reactivity and properties that make it a valuable precursor in multi-step synthesis.

Chemical Structure and Core Identifiers

The unique arrangement of its functional groups dictates its chemical behavior, particularly the susceptibility of the chlorine atom at the 2-position to nucleophilic displacement.

-

IUPAC Name: 6-chloro-5-methyl-2-pyridinecarbonitrile[3]

-

SMILES: CC1=C(Cl)N=C(C=C1)C#N[4]

-

InChI Key: XUAHTIHTHZLYFK-UHFFFAOYSA-N[3]

References

An In-depth Technical Guide to the Solubility of 6-Chloro-5-methylpyridine-2-carbonitrile

Introduction

6-Chloro-5-methylpyridine-2-carbonitrile is a substituted pyridine derivative with the chemical formula C₇H₅ClN₂.[1][2] As a bifunctional molecule, featuring both a reactive nitrile group and a halogenated pyridine core, it serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of agrochemicals and pharmaceuticals. Understanding its solubility profile is a critical first step in reaction design, process development, purification, and formulation for any research scientist or drug development professional. An accurate assessment of solubility in various solvent systems dictates the choice of reaction media, crystallization conditions, and chromatographic purification strategies, directly impacting yield, purity, and process efficiency.

This guide provides a comprehensive analysis of the predicted solubility of this compound based on its structural attributes and data from analogous compounds. Furthermore, it outlines a detailed, field-proven experimental protocol for the precise determination of its solubility, ensuring scientific integrity and reproducibility in your laboratory workflows.

Structural Analysis and Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates the polarity of the solute to that of the solvent.[3] The molecular structure of this compound—comprising a pyridine ring, a chloro group, a methyl group, and a nitrile group—presents a nuanced polarity profile that dictates its interaction with different solvents.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a polar feature, capable of acting as a hydrogen bond acceptor. This contributes to its potential solubility in polar solvents.

-

Nitrile Group (-C≡N): The cyano group is strongly polar and can also act as a hydrogen bond acceptor, enhancing solubility in polar aprotic and protic solvents.

-

Chloro Group (-Cl): The chlorine atom is electronegative, adding to the overall polarity of the molecule.

-

Methyl Group (-CH₃): This is a nonpolar, hydrophobic group that will favor solubility in less polar or nonpolar organic solvents.

The interplay of these functional groups suggests that this compound will exhibit limited solubility in water but good solubility in a range of common organic solvents. The presence of both polar (nitrile, chloro, pyridine nitrogen) and nonpolar (methyl group, aromatic ring) features indicates an affinity for solvents of intermediate polarity.

Visualization of Chemical Structure

Caption: Chemical structure of this compound.

Predicted Solubility in Common Laboratory Solvents

Based on this comparative analysis, the following table summarizes the predicted solubility profile. It is imperative to validate these predictions experimentally.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The nonpolar methyl group and the aromatic ring reduce affinity for water, despite polar groups. |

| Methanol / Ethanol | Soluble to Highly Soluble | The alcohol's ability to hydrogen bond and its alkyl character can solvate the molecule effectively. | |

| Polar Aprotic | Acetone | Soluble to Highly Soluble | The polar nature of acetone can interact with the nitrile and chloro groups. |

| Acetonitrile | Soluble | Similar polarity to the target molecule should facilitate dissolution. | |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Dichloromethane (DCM) | Soluble to Highly Soluble | A versatile solvent that can solvate both moderately polar and nonpolar aspects of the molecule. | |

| Ethyl Acetate | Soluble | A moderately polar solvent that should effectively dissolve the compound. | |

| Nonpolar | Toluene | Moderately Soluble | The aromatic nature of toluene can interact with the pyridine ring. |

| Hexane / Heptane | Sparingly Soluble to Insoluble | The high polarity of the nitrile and chloro groups will limit solubility in nonpolar aliphatic solvents. |

Experimental Protocol for Solubility Determination

To obtain reliable and quantitative solubility data, a systematic experimental approach is required. The following protocol is a self-validating system designed for accuracy and reproducibility. It is divided into a qualitative assessment for rapid screening and a quantitative analysis for precise measurement.

Materials and Equipment

-

This compound (solid)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Calibrated pipettes and syringes

-

Syringe filters (0.22 µm, compatible with the solvent)

-

HPLC or GC system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)

-

Scintillation vials or test tubes with screw caps

-

A range of analytical grade solvents (as listed in the table above)

Experimental Workflow Diagram

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]

- 8. 2,6-Lutidine | 108-48-5 [chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. solubilityofthings.com [solubilityofthings.com]

6-Chloro-5-methylpyridine-2-carbonitrile mechanism of formation

An In-depth Technical Guide to the Formation of 6-Chloro-5-methylpyridine-2-carbonitrile

Abstract

This compound is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its unique substitution pattern, featuring a chlorine atom, a methyl group, and a nitrile moiety on the pyridine scaffold, offers versatile handles for further chemical modification. This guide provides an in-depth exploration of a robust and mechanistically sound synthetic pathway for its formation. We will dissect each reaction step, elucidating the underlying principles, causality behind experimental choices, and the intricate electron movements that govern the transformations. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this molecule's synthesis, grounded in authoritative scientific principles.

Strategic Overview: A Multi-Step Synthetic Approach

The synthesis of this compound is most effectively achieved through a deliberate, three-stage process commencing with the commercially available 2-amino-5-methylpyridine. This strategy is predicated on the selective and sequential introduction of the cyano and chloro functionalities, leveraging well-established and high-yielding transformations in heterocyclic chemistry.

The chosen pathway involves:

-

Sandmeyer Cyanation: Conversion of the C2-amino group into a nitrile via a diazonium salt intermediate. This classic reaction provides a clean and efficient method for installing the carbon-based functional group.

-

Pyridine N-Oxidation: Activation of the pyridine ring for subsequent nucleophilic substitution by converting the ring nitrogen into an N-oxide. This step is crucial for directing the final chlorination to the desired position.

-

Deoxygenative Chlorination: Introduction of the C6-chloro substituent using phosphorus oxychloride (POCl₃), which reacts with the N-oxide to facilitate regioselective chlorination and subsequent deoxygenation to yield the final product.

This strategic sequencing ensures high regioselectivity, which is often a significant challenge in pyridine chemistry.

Caption: High-level overview of the synthetic pathway.

Module I: The Sandmeyer Reaction - Installing the Nitrile

The journey begins with the conversion of the primary amino group of 2-amino-5-methylpyridine into a nitrile. The Sandmeyer reaction is the preeminent choice for this transformation due to its reliability and broad substrate scope.[1][2] The reaction proceeds in two distinct phases: diazotization and copper-catalyzed nucleophilic substitution.

Mechanism of Formation

Phase 1: Diazotization The initial step involves the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl). The nitrous acid is then protonated and loses water to generate the highly electrophilic nitrosonium ion (NO⁺). The nucleophilic amino group of the pyridine attacks the nitrosonium ion. A series of proton transfers and subsequent elimination of a water molecule result in the formation of a stable aryl diazonium salt.[3] This entire process must be conducted at low temperatures (0–5 °C) to prevent the premature decomposition of the thermally unstable diazonium salt.[4]

Phase 2: Copper(I)-Catalyzed Cyanation The diazonium salt is then subjected to a solution of copper(I) cyanide (CuCN). The mechanism is believed to be a radical-nucleophilic aromatic substitution (SRNAr).[1] It is initiated by a single-electron transfer (SET) from the copper(I) species to the diazonium salt. This transfer leads to the irreversible loss of dinitrogen gas (N₂), an excellent leaving group, and the formation of an aryl radical. This radical then reacts with the copper-cyanide complex to form the final product, 5-methylpyridine-2-carbonitrile, while regenerating the copper(I) catalyst.[5]

Caption: Mechanism of the Sandmeyer Cyanation Reaction.

Experimental Protocol: Synthesis of 5-Methylpyridine-2-carbonitrile

Safety: This procedure involves highly toxic cyanide salts and potentially explosive diazonium intermediates. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Cyanide waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.

-

Diazotization:

-

To a stirred solution of concentrated hydrochloric acid (3 equiv.) in water, add 2-amino-5-methylpyridine (1.0 equiv.). Cool the mixture to 0 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv.) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Stir the resulting solution at 0–5 °C for 30 minutes to ensure complete formation of the diazonium salt.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equiv.) and sodium cyanide (1.2 equiv.) in water. Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the stirred copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure completion.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and neutralize with an aqueous base (e.g., sodium carbonate) to pH ~8-9.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by column chromatography or recrystallization to obtain pure 5-methylpyridine-2-carbonitrile.

-

Module II: N-Oxidation - Activating the Pyridine Ring

With the nitrile group installed, the next strategic step is to activate the pyridine ring for chlorination at the C6 position. Oxidation of the pyridine nitrogen to an N-oxide accomplishes this by altering the electronic properties of the ring.[6] The N-oxide functionality acts as an electron-donating group via resonance, increasing electron density at the C2, C4, and C6 positions. However, it also exerts a strong inductive electron-withdrawing effect due to the positive formal charge on the nitrogen, rendering these same positions highly susceptible to nucleophilic attack after activation.[7][8]

Mechanism of N-Oxidation

This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and acetic acid. The mechanism is a straightforward nucleophilic attack. The lone pair of electrons on the basic pyridine nitrogen attacks the electrophilic outer oxygen atom of the peroxy acid. This concerted step involves the cleavage of the weak O-O bond and proton transfer, yielding the pyridine N-oxide and the corresponding carboxylic acid as a byproduct.

Caption: Mechanism of Pyridine N-Oxidation with m-CPBA.

Experimental Protocol: Synthesis of 5-Methylpyridine-2-carbonitrile N-oxide

-

Reaction Setup:

-

Dissolve 5-methylpyridine-2-carbonitrile (1.0 equiv.) in a suitable solvent such as dichloromethane or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

-

Oxidation:

-

Add m-CPBA (approx. 77% purity, 1.2 equiv.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

-

-

Work-up and Isolation:

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding an aqueous solution of sodium thiosulfate to destroy any excess peroxide.

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude N-oxide.

-

The product is often pure enough for the next step, but can be further purified by recrystallization if necessary.

-

Module III: Deoxygenative Chlorination - The Final Transformation

The final step is the conversion of the N-oxide to the target this compound. Phosphorus oxychloride (POCl₃) is the reagent of choice for this deoxygenative halogenation.[9][10] It serves as both an activating agent and the source of the chloride nucleophile.

Mechanism of Chlorination

The reaction proceeds via a well-established addition-elimination mechanism.[11]

-

Activation of the N-Oxide: The nucleophilic oxygen of the N-oxide attacks the highly electrophilic phosphorus atom of POCl₃. This displaces a chloride ion and forms a stable P-O bond, creating a pyridinium intermediate with an excellent dichlorophosphoryloxy leaving group attached to the nitrogen.

-

Nucleophilic Attack: The pyridine ring is now highly activated towards nucleophilic attack. The chloride ion, generated in the first step, attacks one of the electron-deficient ortho positions (C2 or C6). Since the C2 position is already substituted with the nitrile group, the attack occurs regioselectively at the C6 position.

-

Rearomatization: The resulting dihydropyridine intermediate collapses, eliminating the dichlorophosphoryl group (which decomposes) and restoring the aromaticity of the ring. This elimination step yields the final product, this compound.

Caption: Mechanism of Deoxygenative Chlorination with POCl₃.

Experimental Protocol: Synthesis of this compound

Safety: Phosphorus oxychloride is extremely corrosive, toxic, and reacts violently with water.[12][13] This procedure must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a dry apparatus within a fume hood.

-

Reaction Setup:

-

Place the 5-methylpyridine-2-carbonitrile N-oxide (1.0 equiv.) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Carefully add an excess of phosphorus oxychloride (3-5 equiv.), which can also serve as the solvent. Alternatively, a high-boiling inert solvent like 1,2-dichlorobenzene can be used.

-

-

Chlorination:

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This is a highly exothermic process.

-

Neutralize the acidic aqueous solution with a solid or concentrated base (e.g., sodium hydroxide or sodium carbonate) while cooling in an ice bath. Adjust to a pH of ~7-8.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting solid by column chromatography or recrystallization to obtain the final product.

-

Summary of Synthesis

The following table summarizes the key parameters for the described synthetic pathway.

| Step | Reaction | Key Reagents | Typical Conditions | Expected Yield |

| 1 | Sandmeyer Cyanation | NaNO₂, HCl, CuCN | 0-5 °C, then 50-60 °C | 70-85% |

| 2 | N-Oxidation | m-CPBA or H₂O₂/AcOH | 0 °C to RT | 85-95% |

| 3 | Deoxygenative Chlorination | POCl₃ | Reflux (~106 °C) | 65-80% |

Conclusion

The formation of this compound is a testament to the power of strategic, multi-step synthesis in heterocyclic chemistry. By leveraging the classical Sandmeyer reaction for precise nitrile installation, followed by N-oxide activation to control the regiochemistry of the final chlorination step, the target molecule can be constructed efficiently and with high fidelity. Each stage of the process relies on fundamental mechanistic principles, from the generation of electrophilic intermediates like the nitrosonium ion to the nucleophilic addition-elimination pathways on an activated pyridine ring. A thorough understanding of these mechanisms is paramount for process optimization, troubleshooting, and the adaptation of this methodology to synthesize other valuable pyridine derivatives.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Khan Academy [khanacademy.org]

- 5. youtube.com [youtube.com]

- 6. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Phosphorus Oxychloride [commonorganicchemistry.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. chemtube3d.com [chemtube3d.com]

- 12. Phosphorus oxitrichloride | 10025-87-3 [chemicalbook.com]

- 13. Phosphorus Oxychloride (POCl3) Online | Phosphorus Oxychloride (POCl3) Manufacturer and Suppliers [scimplify.com]

Spectroscopic Analysis of 6-Chloro-5-methylpyridine-2-carbonitrile: A Technical Guide

Notice: Despite a comprehensive search for experimental spectroscopic data (NMR, IR, MS) for 6-Chloro-5-methylpyridine-2-carbonitrile, specific, verifiable spectral data from primary literature or public spectral databases could not be located. The following guide is therefore constructed based on established principles of spectroscopic interpretation and predicted values derived from data for structurally similar compounds. This document aims to serve as an educational resource and a predictive guide for researchers working with this molecule, but it must be emphasized that the data presented herein is theoretical and awaits experimental verification.

Introduction

This compound is a halogenated and cyanated pyridine derivative with potential applications as a building block in medicinal chemistry and materials science. The unique substitution pattern on the pyridine ring, featuring an electron-donating methyl group and electron-withdrawing chloro and nitrile groups, creates a molecule with distinct electronic and steric properties. Accurate structural elucidation and purity assessment are critical for any application, and a combination of spectroscopic techniques provides the most robust method for this characterization.

This guide will present a theoretical analysis of the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation is grounded in the fundamental principles of each technique and by drawing analogies to closely related, characterized molecules.

Predicted Spectroscopic Data and Interpretation

Molecular Structure

Figure 1: Structure and numbering of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the two aromatic protons and the methyl group protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.7 - 7.9 | Doublet (d) | 1H | H-4 | Deshielded by the adjacent nitrogen and the anisotropic effect of the nitrile group. Coupled to H-3. |

| ~ 7.5 - 7.7 | Doublet (d) | 1H | H-3 | Coupled to H-4. Expected to be slightly upfield compared to H-4. |

| ~ 2.4 - 2.6 | Singlet (s) | 3H | -CH₃ | Typical range for a methyl group on an aromatic ring. No adjacent protons, hence a singlet. |

Causality behind Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice for small organic molecules due to its good dissolving power and relatively simple residual solvent signal.

-

Frequency: A 400 or 500 MHz spectrometer would be ideal to ensure good signal dispersion, especially for resolving the coupling between the aromatic protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show all seven carbon signals.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 154 - 157 | C-6 | Attached to the electronegative chlorine atom, causing a significant downfield shift. |

| ~ 150 - 153 | C-4 | The para-carbon to the nitrile group, expected to be downfield. |

| ~ 140 - 143 | C-2 | Attached to the nitrogen and the electron-withdrawing nitrile group. |

| ~ 132 - 135 | C-5 | Attached to the methyl group. |

| ~ 127 - 130 | C-3 | Aromatic CH carbon. |

| ~ 115 - 118 | -CN | Characteristic chemical shift for a nitrile carbon. |

| ~ 18 - 22 | -CH₃ | Typical upfield chemical shift for a methyl group attached to an aromatic ring. |

Field-Proven Insights: A DEPT (Distortionless Enhancement by Polarization Transfer) experiment would be invaluable to distinguish between the quaternary carbons (C-2, C-5, C-6, -CN) and the carbons with attached protons (C-3, C-4, -CH₃).

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for the identification of key functional groups.

Table 3: Predicted Key IR Absorptions for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 2230 - 2240 | Strong, Sharp | C≡N stretch | The nitrile group has a very characteristic and strong absorption in this region. |

| ~ 1550 - 1600 | Medium - Strong | C=C / C=N ring stretching | Typical for aromatic and heteroaromatic rings. A series of bands is expected. |

| ~ 2900 - 3100 | Weak - Medium | C-H stretching | Aromatic C-H stretches appear above 3000 cm⁻¹, while the methyl C-H stretches appear just below 3000 cm⁻¹. |

| ~ 1000 - 1200 | Medium - Strong | C-Cl stretch | The C-Cl stretch for aryl chlorides typically appears in this region. |

Experimental Workflow: IR Spectroscopy

Figure 2: Workflow for Attenuated Total Reflectance (ATR) IR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and can offer structural clues through fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Relative Intensity (%) | Assignment | Rationale |

| 152 | 100 | [M]⁺ (with ³⁵Cl) | Molecular ion peak for the most abundant chlorine isotope. |

| 154 | ~33 | [M+2]⁺ (with ³⁷Cl) | The characteristic isotopic peak for a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1). |

| 117 | Variable | [M-Cl]⁺ | A common fragmentation pathway involving the loss of the chlorine atom. |

Authoritative Grounding: The presence and ~3:1 intensity ratio of the M and M+2 peaks is a definitive confirmation of the presence of a single chlorine atom in the molecule. This is a fundamental principle in mass spectrometry of halogenated compounds.

Conclusion and a Call for Data

This technical guide has outlined the predicted spectroscopic characteristics of this compound based on foundational chemical principles and data from analogous structures. The provided tables and interpretations are intended to guide researchers in the analysis of this compound.

However, experimentally acquired data is the ultimate arbiter of chemical structure. The scientific community would greatly benefit from the publication of the experimental NMR, IR, and MS spectra for this compound. Such data would provide a valuable reference for future synthetic and analytical work.

Purity and Characterization of 6-Chloro-5-methylpyridine-2-carbonitrile: A Comprehensive Analytical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-methylpyridine-2-carbonitrile (CAS No. 875293-89-3) is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development.[1][2] Its utility as a molecular scaffold and synthetic intermediate necessitates a robust and reliable framework for assessing its purity and confirming its structural identity. This guide provides a detailed examination of the essential analytical methodologies required to fully characterize this compound. We delve into the causality behind experimental choices, offering field-proven insights into chromatographic purity assessment and spectroscopic structural elucidation. The protocols described herein are designed as a self-validating system to ensure the highest degree of scientific integrity for researchers and drug development professionals.

Introduction: The Significance of this compound

This compound is a solid, white to light yellow compound with the molecular formula C₇H₅ClN₂ and a molecular weight of 152.58 g/mol .[3][4] As a multi-functionalized heterocyclic compound, it serves as a versatile building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The pyridine core is a privileged structure in pharmacology, and the specific arrangement of chloro, methyl, and nitrile substituents offers multiple reaction sites for molecular elaboration.[5]

Given its role as a critical starting material, the purity and structural integrity of this compound are paramount. Undetected impurities, whether starting materials, by-products from synthesis, or isomers, can have profound downstream consequences, leading to failed reactions, impure final products, and misleading biological data. Therefore, a multi-pronged analytical approach is not just recommended but essential for quality control and regulatory compliance.

Purity Assessment: Chromatographic Methodologies

The primary objective of purity analysis is to separate and quantify the main compound from all potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the gold-standard techniques for this purpose, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the method of choice for non-volatile or thermally labile compounds. For this compound, its polarity and aromaticity make it well-suited for separation on C18 columns. The selection of an appropriate mobile phase is critical for achieving optimal resolution between the main peak and any impurities.

Causality of Method Design:

-

Column: A C18 column is chosen for its hydrophobic stationary phase, which provides effective retention for the moderately polar pyridine derivative.

-

Mobile Phase: A gradient of acetonitrile (a polar aprotic organic modifier) and water is used to elute compounds of varying polarities. Starting with a higher water concentration allows for the retention of the main compound, while gradually increasing the acetonitrile concentration elutes more non-polar impurities.

-

Acidification: The addition of a small amount of acid (formic acid or phosphoric acid) to the mobile phase is crucial. It protonates the basic nitrogen of the pyridine ring, preventing peak tailing and ensuring sharp, symmetrical peaks by minimizing interactions with residual free silanol groups on the silica support.[6] Formic acid is preferred for mass spectrometry (MS) compatibility.[6]

-

Detection: UV detection at 254 nm is effective due to the aromatic nature of the pyridine ring, which provides strong chromophoric activity.

Experimental Protocol: RP-HPLC Purity Assay

-

Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary.

-

Instrumentation: Utilize an HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm × 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, hold for 2 min; ramp to 95% B over 10 min; hold at 95% B for 3 min; return to 30% B over 1 min; equilibrate for 4 min.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 5 µL.

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks (Area % method). Commercial batches typically specify a purity of ≥97%.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating volatile and thermally stable compounds.[7] Coupled with a mass spectrometer, it provides both quantitative purity data and qualitative identification of impurities. This is particularly useful for identifying residual solvents from synthesis or isomers.

Causality of Method Design:

-

Technique Choice: GC is suitable as the target molecule has sufficient volatility. The MS detector provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns, which is invaluable for impurity profiling.[8]

-

Column: A mid-polarity column (e.g., DB-5ms or equivalent) is chosen to provide good separation of the analyte from potential synthesis-related impurities, which may have different polarities.

-

Inlet Temperature: The inlet temperature is set high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation.

-

Temperature Program: A temperature gradient is employed to first separate highly volatile components (like residual solvents) at lower temperatures before ramping up to elute the main compound and any less volatile impurities.

Experimental Protocol: GC-MS Purity and Impurity ID

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable volatile solvent, such as Dichloromethane or Ethyl Acetate.

-

Instrumentation: Use a GC system with a split/splitless inlet coupled to a Mass Spectrometer (e.g., a single quadrupole).

-

Chromatographic Conditions:

-

Column: DB-5ms (or equivalent), 30 m × 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Inlet Temperature: 250 °C.

-

Split Ratio: 50:1.

-

Oven Program: Hold at 60 °C for 2 min; ramp at 15 °C/min to 280 °C; hold for 5 min.

-

MS Transfer Line Temp: 280 °C.

-

Ion Source Temp: 230 °C.

-

Mass Range: 40-400 amu.

-

-

Data Analysis: Determine purity using the Area % method from the Total Ion Chromatogram (TIC). Identify impurities by comparing their mass spectra against spectral libraries (e.g., NIST) and known potential by-products from the synthesis route.[9]

Table 1: Summary of Recommended Chromatographic Conditions

| Parameter | HPLC Method | GC-MS Method |

| Column | C18, 4.6 x 150 mm, 5 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | A: 0.1% HCOOH in H₂OB: 0.1% HCOOH in ACN | Helium |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Temperature | 30 °C (Column) | 60 °C to 280 °C (Oven Program) |

| Detection | UV at 254 nm | Mass Spectrometry (40-400 amu) |

| Primary Use | Purity quantification | Purity quantification & Impurity ID |

Structural Characterization: Spectroscopic Techniques

Spectroscopic analysis provides irrefutable evidence of a molecule's structure. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy is used to confirm that the compound is indeed this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by probing the chemical environment of atomic nuclei (¹H and ¹³C).

-

¹H NMR: This technique provides information on the number, connectivity, and environment of protons. For this compound, the spectrum is expected to be simple and highly informative.

-

Expected Signals:

-

A singlet (~2.4-2.6 ppm) integrating to 3 protons, corresponding to the methyl group (-CH₃).

-

A doublet (~7.6-7.8 ppm) integrating to 1 proton, corresponding to the aromatic proton at the C3 position.

-

A doublet (~7.9-8.1 ppm) integrating to 1 proton, corresponding to the aromatic proton at the C4 position. The coupling constant between these two doublets should be around 8-9 Hz.

-

-

-

¹³C NMR: This provides information about the carbon skeleton.

-

Expected Signals: Seven distinct carbon signals are expected.

-

~18-22 ppm: Methyl carbon (-CH₃).

-

~116-118 ppm: Nitrile carbon (-C≡N).

-

~125-155 ppm: Five aromatic carbons, including the carbon bearing the chlorine atom (C6), which will be significantly influenced by the halogen.

-

-

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, which is a fundamental characteristic. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

-

Expected Result: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak. A key feature is the isotopic pattern of chlorine.

-

Molecular Ion [M]⁺: A peak at m/z ≈ 152.

-

Isotope Peak [M+2]⁺: A second peak at m/z ≈ 154 with an intensity of approximately one-third of the [M]⁺ peak, which is characteristic of a molecule containing one chlorine atom. This observation is a critical validation point. A patent describing the synthesis confirms an [M+H]⁺ peak at 153.1, consistent with this expectation.[9]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[10]

-

Expected Characteristic Peaks:

-

~3050-3100 cm⁻¹: Aromatic C-H stretch.

-

~2920-2980 cm⁻¹: Aliphatic C-H stretch (from the methyl group).

-

~2220-2240 cm⁻¹: A strong, sharp absorption characteristic of the nitrile group (C≡N). This is a key diagnostic peak.

-

~1450-1600 cm⁻¹: Aromatic ring C=C and C=N stretching vibrations.

-

~700-850 cm⁻¹: C-Cl stretching vibration, typically found in the fingerprint region.

-

Table 2: Summary of Expected Spectroscopic Data

| Technique | Observation | Expected Result for this compound |

| ¹H NMR | Chemical Shift (δ), Multiplicity | ~2.5 ppm (s, 3H); ~7.7 ppm (d, 1H); ~8.0 ppm (d, 1H) |

| ¹³C NMR | Chemical Shift (δ) | 7 distinct signals, including methyl (~20 ppm) and nitrile (~117 ppm) |

| MS | Molecular Ion & Isotope Pattern | [M]⁺ at m/z 152; [M+2]⁺ at m/z 154 (approx. 3:1 ratio) |

| FTIR | Wavenumber (cm⁻¹) | Strong C≡N stretch at ~2230 cm⁻¹; Aromatic C-H at >3000 cm⁻¹ |

Integrated Analytical Workflow

A robust quality control system relies on an integrated workflow where orthogonal techniques are used to validate one another. The purity data from HPLC and GC-MS must be complemented by the structural confirmation from spectroscopy to release a batch of the material with confidence.

Caption: Integrated workflow for purity and characterization.

This workflow ensures that both the purity and the identity of the material are confirmed through independent, complementary methods. A batch of this compound only passes quality control if it meets the purity specification (e.g., ≥97%) AND all spectroscopic data are unequivocally consistent with the proposed structure.

Caption: Correlation of spectroscopic data to molecular structure.

Conclusion

The comprehensive analysis of this compound is a critical step in ensuring its suitability for research and drug development. A meticulous approach combining high-resolution chromatographic techniques for purity assessment with a suite of spectroscopic methods (NMR, MS, and FTIR) for structural verification provides a complete and reliable characterization. By understanding the principles behind each method and implementing an integrated workflow, scientists can ensure the quality of this key synthetic intermediate, thereby safeguarding the integrity of their downstream research and development efforts.

References

- 1. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemscene.com [chemscene.com]

- 4. 6-chloro-5-Methylpicolinonitrile | 875293-89-3 [amp.chemicalbook.com]

- 5. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-chloro-5-Methylpicolinonitrile synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling of 6-Chloro-5-methylpyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential safety and handling protocols for 6-Chloro-5-methylpyridine-2-carbonitrile (CAS No. 875293-89-3). As a substituted pyridine derivative, this compound is a valuable building block in medicinal chemistry and drug development. However, its chemical structure necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety measures to mitigate risks in the research environment. This document is intended to empower researchers with the knowledge to handle this compound responsibly, ensuring both personal safety and the integrity of their experimental work.

Hazard Identification and Toxicological Profile

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

The signal word for this compound is "Warning"[1]. These classifications are based on data from the compound itself and structurally similar pyridine derivatives. The pyridine ring and its functional groups contribute to its toxicological profile. Pyridine and its derivatives are known to be absorbed through oral, dermal, and inhalation routes and can cause a range of adverse health effects[2].

Causality of Hazards:

The toxicity of this compound can be attributed to its chemical structure. The pyridine ring is a bioisostere for a benzene ring and can interact with biological systems. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the cyano group can influence its reactivity and metabolic pathways. While specific data on the metabolism of this compound is limited, pyridine itself is metabolized in the liver, which can be a target organ for toxicity[3].

Summary of Toxicological Data

| Toxicological Endpoint | Classification/Finding | Comments and Rationale |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | GHS classification indicates moderate acute oral toxicity. For a similar compound, 2-Chloro-5-nitropyridine, the oral LD50 in rats is reported as 738.87 mg/kg[4]. |

| Acute Dermal Toxicity | Not Classified (Data lacking) | While not classified, skin absorption is a potential route of exposure for pyridine derivatives. Prudent practice dictates minimizing skin contact. |

| Acute Inhalation Toxicity | Not Classified (Data lacking) | The hazard statement H335 (May cause respiratory irritation) suggests that inhalation of the dust can cause localized effects. |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Studies on similar compounds and the GHS classification confirm its potential to cause skin irritation upon contact[5][6][7][8]. |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Direct contact with the eyes is likely to cause significant irritation, as supported by GHS classification and data on related compounds[1][9]. |

| Respiratory or Skin Sensitization | Data not available | There is no specific data to suggest that this compound is a respiratory or skin sensitizer. However, caution is always advised. |

| Germ Cell Mutagenicity | Data not available | Studies on pyridine have not shown evidence of mutagenicity[2][10]. |

| Carcinogenicity | Data not available | There is inadequate evidence for the carcinogenicity of pyridine in humans[11]. |

| Reproductive Toxicity | Data not available | No data is available to assess the reproductive toxicity of this compound. Studies on pyridine have also not established reproductive effects[2][10]. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Inhalation of dust may lead to irritation of the respiratory tract. |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available | The liver and kidneys are potential target organs for pyridine toxicity with repeated exposure[3]. |

Chemical Reactivity and Incompatibility

Understanding the chemical reactivity of this compound is crucial for safe storage and handling, as well as for preventing unintended hazardous reactions.

Key Reactive Features:

-

Pyridine Ring: The nitrogen atom in the pyridine ring has a lone pair of electrons, making it basic and nucleophilic. It will react exothermically with strong acids[2].

-

2-Chloro Substituent: The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution. This reactivity is enhanced by the electron-withdrawing effect of the ring nitrogen[7][12].

-

2-Cyano Group: The nitrile group is also electron-withdrawing and can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide.

-

Thermal Decomposition: Pyridine derivatives can decompose at high temperatures to produce toxic gases, including oxides of nitrogen, carbon monoxide, carbon dioxide, and hydrogen cyanide[11].

Incompatible Materials:

Based on the reactivity profile of pyridine and its derivatives, the following classes of chemicals should be considered incompatible with this compound:

-

Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

-

Strong Acids: Exothermic neutralization reactions can occur.

-

Strong Bases: May catalyze hydrolysis of the nitrile group or other reactions.

-

Acid Chlorides and Anhydrides: Can react with the pyridine nitrogen.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential when working with this compound.

Engineering Controls:

-

Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust and vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

-

Safety Shower and Eyewash Station: A readily accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical to prevent exposure. The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations where there is a higher risk of splashes or dust generation.

-

Skin Protection:

-

Gloves: Double-gloving with nitrile gloves is recommended. Ensure gloves are inspected before use and changed frequently, especially if contamination is suspected.

-

Lab Coat: A buttoned, flame-resistant lab coat should be worn at all times.

-

Arm Sleeves: Consider the use of disposable arm sleeves for added protection.

-

-

Respiratory Protection: For routine handling within a chemical fume hood, respiratory protection is not typically required. However, in the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter (P100) should be used by trained personnel.

References

- 1. chemview.epa.gov [chemview.epa.gov]

- 2. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pyridine | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. chemview.epa.gov [chemview.epa.gov]

- 7. scribd.com [scribd.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. daikinchemicals.com [daikinchemicals.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. Pyridine (IARC Summary & Evaluation, Volume 77, 2000) [inchem.org]

- 12. cdn.toxicdocs.org [cdn.toxicdocs.org]

An In-depth Technical Guide to 6-Chloro-5-methylpyridine-2-carbonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-5-methylpyridine-2-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. While a definitive historical account of its initial discovery remains elusive in readily available literature, this document elucidates its probable synthetic pathways based on established pyridine chemistry. The guide details its physicochemical properties, spectroscopic data, and explores its significance as a precursor in the synthesis of complex molecular architectures, particularly in the realm of drug discovery. Experimental protocols for analogous transformations are provided to offer practical insights for laboratory applications.

Introduction: The Prominence of Substituted Pyridines

The pyridine scaffold is a ubiquitous structural motif in a vast array of biologically active compounds and functional materials. Its unique electronic properties, arising from the presence of the nitrogen heteroatom, contribute to its ability to engage in various non-covalent interactions, making it a privileged structure in drug design. The introduction of diverse substituents onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its biological activity, pharmacokinetic profile, and material characteristics.

Among the myriad of substituted pyridines, this compound (also known as 6-Chloro-5-methylpicolinonitrile) has emerged as a valuable and versatile intermediate. Its trifunctional nature, featuring a reactive chloro group, a nucleophilic cyano group, and a methyl group amenable to further functionalization, provides multiple avenues for synthetic elaboration. This strategic combination of functional groups makes it a sought-after precursor for the construction of complex heterocyclic systems.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 875293-89-3 | [1][2] |

| Molecular Formula | C₇H₅ClN₂ | [1][2] |

| Molecular Weight | 152.58 g/mol | [2] |

| Appearance | White to light yellow solid | [3] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Storage Temperature | 2-8°C, sealed in dry conditions | [3] |

Spectroscopic Data (Predicted/Typical):

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons (singlet or doublet, ~7.5-8.5 ppm), Methyl protons (singlet, ~2.3-2.6 ppm). |

| ¹³C NMR | Aromatic carbons (~120-160 ppm), Cyano carbon (~115-120 ppm), Methyl carbon (~15-20 ppm). |

| IR (Infrared) | C≡N stretch (~2220-2240 cm⁻¹), C-Cl stretch (~600-800 cm⁻¹), Aromatic C-H and C=C stretches. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 152, with a characteristic M+2 peak for the chlorine isotope. |

Putative Synthesis of this compound: A Mechanistic Perspective

Although a seminal publication detailing the first synthesis of this compound is not evident, its structure suggests several plausible synthetic routes based on well-established methodologies for pyridine ring formation and functionalization. One of the most logical and convergent approaches involves the construction of the substituted pyridine ring followed by the introduction of the cyano group.

A probable synthetic pathway could commence from a suitably substituted pyridone, which can be accessed through various condensation reactions. The subsequent chlorination and cyanation are standard transformations in heterocyclic chemistry.

Caption: Plausible synthetic pathway to this compound.

Experimental Protocol (Analogous Synthesis)

The following protocol is a generalized procedure based on common methods for the synthesis of similar substituted cyanopyridines.

Step 1: Synthesis of 2,6-dihydroxy-4-methylnicotinonitrile (a potential precursor)

-

To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add ethyl cyanoacetate and ethyl acetoacetate.

-

Reflux the mixture for several hours.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Filter, wash with water, and dry the resulting solid.

Step 2: Chlorination to form a Dichloropyridine Intermediate

-

Treat the dihydroxy nicotinonitrile derivative with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline.

-

Heat the reaction mixture under reflux for several hours.

-

Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Selective Cyanation

-

The selective displacement of one chloro group can be challenging. However, the chloro group at the 2-position of a pyridine ring is generally more susceptible to nucleophilic attack than one at the 6-position, especially with steric hindrance from the adjacent methyl group.

-

Dissolve the dichloropyridine intermediate in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Add a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN). The use of a phase-transfer catalyst may be beneficial.

-

Heat the reaction mixture at an elevated temperature, monitoring the reaction progress by TLC or GC-MS.

-

After completion, pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The crude product can be purified by column chromatography or recrystallization.

Role in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block in the synthesis of various pharmaceutically active compounds. The chloro substituent at the 6-position serves as a versatile handle for introducing a wide range of functionalities through nucleophilic aromatic substitution reactions. This allows for the exploration of the chemical space around this core structure to optimize biological activity and ADME (absorption, distribution, metabolism, and excretion) properties. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form other heterocyclic rings.

Caption: Synthetic utility of this compound in medicinal chemistry.

Conclusion

This compound stands as a testament to the enduring importance of functionalized heterocyclic compounds in modern chemical research. While its specific historical discovery remains to be definitively established in the public domain, its synthetic accessibility through established chemical principles is clear. The strategic arrangement of its functional groups provides a powerful platform for the generation of diverse and complex molecular architectures. For researchers and professionals in drug discovery and materials science, this compound represents a valuable tool for the innovation of novel and impactful molecules.

References

Unlocking New Frontiers: A Technical Guide to the Research Potential of 6-Chloro-5-methylpyridine-2-carbonitrile

For Immediate Release

[CITY, STATE] – 6-Chloro-5-methylpyridine-2-carbonitrile, a versatile heterocyclic building block, is poised to unlock significant advancements in medicinal chemistry and materials science. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its core properties, synthesis, and, most importantly, promising avenues for future research and application.

Introduction: A Scaffold of Opportunity

This compound (CAS No. 875293-89-3) is a substituted pyridine derivative featuring a reactive chlorine atom, a nitrile group, and a methyl group.[1][2][3] This unique combination of functional groups makes it an attractive starting material for the synthesis of a diverse range of complex molecules with potential applications in drug discovery and organic electronics. Its core structure offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical and biological properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 875293-89-3 | [1][2][3] |

| Molecular Formula | C₇H₅ClN₂ | [2] |

| Molecular Weight | 152.58 g/mol | [2] |

| Appearance | Solid | [3] |

| Storage | 2-8°C, Sealed in dry conditions | [3] |

Navigating the Synthetic Landscape

Caption: Plausible synthetic pathway to this compound.

Proposed Experimental Protocol: A Multi-Step Approach

Step 1: Diazotization and Bromination (Sandmeyer Reaction)

-

Dissolve 2-amino-5-methylpyridine in an aqueous solution of hydrobromic acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution at low temperature for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product, 2-bromo-5-methylpyridine, with an organic solvent, wash, dry, and purify by distillation or chromatography.

Step 2: Cyanation

-

Combine 2-bromo-5-methylpyridine with copper(I) cyanide in a high-boiling polar aprotic solvent such as DMF or NMP.

-

Heat the reaction mixture under an inert atmosphere for several hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction, quench with an aqueous solution of ferric chloride and HCl to decompose the copper cyanide complex.

-

Extract the product, 6-bromo-5-methylpyridine-2-carbonitrile, with an organic solvent, wash, dry, and purify by chromatography.

Step 3: Halogen Exchange

-

Reflux 6-bromo-5-methylpyridine-2-carbonitrile with a source of chloride ions, such as copper(I) chloride, in a suitable solvent.

-

Monitor the reaction for the disappearance of the starting material.

-

Work up the reaction by filtering off the copper salts and removing the solvent.

-

Purify the final product, this compound, by recrystallization or column chromatography.

Frontier Research Area 1: Medicinal Chemistry - The Quest for Novel Kinase Inhibitors

The pyridine scaffold is a privileged structure in medicinal chemistry, and the unique substitution pattern of this compound makes it an ideal starting point for the synthesis of potent and selective kinase inhibitors.

Targeting the Janus Kinase (JAK) Family

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways.[4] Dysregulation of JAK-STAT signaling is implicated in a variety of autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[4][5] Several approved JAK inhibitors, such as tofacitinib and ruxolitinib, feature a nitrogen-containing heterocyclic core.

The this compound scaffold can be elaborated to mimic the core structures of known JAK inhibitors. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing fragments that can form key hydrogen bond interactions within the ATP-binding site of the kinase. The nitrile group can also be a valuable pharmacophore or be further transformed.

Caption: General scheme for the synthesis of novel JAK inhibitors.

Proposed Research Workflow: Synthesis and Evaluation of Novel JAK Inhibitors

1. Library Synthesis:

-

Nucleophilic Aromatic Substitution (SNAr): React this compound with a diverse panel of amines, particularly those containing pyrrolopyrimidine or aza-indole cores, which are known to interact with the hinge region of kinases.[6] Vary the steric and electronic properties of the amine to probe the structure-activity relationship (SAR).

-

Suzuki-Miyaura Cross-Coupling: Utilize the chlorine atom for palladium-catalyzed cross-coupling reactions with a variety of aryl and heteroaryl boronic acids or esters to introduce diverse substituents at the 6-position.[7][8][9][10]

2. In Vitro Kinase Assays:

-

Screen the synthesized compounds against a panel of JAK isoforms (JAK1, JAK2, JAK3, and TYK2) to determine their inhibitory potency (IC₅₀ values).

-

Assess the selectivity of the most potent compounds against a broader panel of kinases to identify potential off-target effects.

3. Cellular Assays:

-

Evaluate the ability of the lead compounds to inhibit cytokine-induced STAT phosphorylation in relevant cell lines.

4. Structural Biology:

-

Attempt to obtain co-crystal structures of the most promising inhibitors in complex with the target JAK kinase to elucidate the binding mode and guide further optimization.

Frontier Research Area 2: Materials Science - Engineering the Next Generation of OLEDs

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology. A key area of research is the development of efficient and stable emitter materials. Thermally Activated Delayed Fluorescence (TADF) emitters have emerged as a promising class of materials that can achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[11][12][13]

The design of TADF molecules often involves a donor-acceptor (D-A) architecture, where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are spatially separated.[14] Pyridine-carbonitrile derivatives are excellent electron-accepting cores for TADF emitters due to their electron-deficient nature.[14][15]

This compound can serve as a versatile acceptor core. The chlorine atom provides a handle for introducing various electron-donating groups via Suzuki-Miyaura coupling, allowing for the synthesis of novel D-A type TADF emitters.

Caption: Synthesis of Donor-Acceptor TADF emitters.

Proposed Research Workflow: Development of Novel TADF Emitters

1. Molecular Design and Synthesis:

-

Synthesize a series of D-A molecules by coupling this compound with various electron-donating boronic acids (e.g., carbazole, phenoxazine derivatives) via Suzuki-Miyaura coupling.

-

Vary the nature and substitution pattern of the donor groups to tune the emission color and photophysical properties.

2. Photophysical Characterization:

-

Measure the absorption and emission spectra, photoluminescence quantum yields (PLQY), and excited-state lifetimes of the synthesized compounds in solution and in thin films.

-

Determine the singlet-triplet energy gap (ΔEST) to assess the potential for efficient TADF.

3. Device Fabrication and Characterization:

-

Fabricate OLED devices using the most promising TADF emitters as the emissive layer.

-

Evaluate the device performance, including external quantum efficiency (EQE), current efficiency, power efficiency, and operational stability.

Conclusion: A Call to Innovate

This compound represents a key molecular scaffold with significant untapped potential. Its versatile reactivity opens doors to the creation of novel kinase inhibitors that could address unmet medical needs in oncology and immunology. Furthermore, its electronic properties make it a compelling candidate for the development of next-generation OLED materials with enhanced efficiency and stability. This guide provides a foundational framework and actionable research pathways to inspire and accelerate innovation in these exciting fields.

References

- 1. 875293-89-3|this compound|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 875293-89-3 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 8. scispace.com [scispace.com]

- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Emitters with a pyridine-3,5-dicarbonitrile core and short delayed fluorescence lifetimes of about 1.5 μs: orange-red TADF-based OLEDs with very slow efficiency roll-offs at high luminance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 13. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scite.ai [scite.ai]

- 15. Collection - Pyridine-CarbonitrileâCarbazole-Based Delayed Fluorescence Materials with Highly Congested Structures and Excellent OLED Performance - ACS Applied Materials & Interfaces - Figshare [acs.figshare.com]

Methodological & Application

Application Notes and Protocols: 6-Chloro-5-methylpyridine-2-carbonitrile as a Versatile Building Block in Organic Synthesis

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyridine ring stands as a cornerstone scaffold, present in a multitude of bioactive compounds and functional materials. Among the vast array of substituted pyridines, 6-Chloro-5-methylpyridine-2-carbonitrile has emerged as a particularly valuable and versatile building block. Its unique arrangement of functional groups—a reactive chloro substituent, a sterically influential methyl group, and a synthetically malleable nitrile—offers a trifecta of opportunities for molecular elaboration. The electron-withdrawing nature of the nitrile and the pyridine nitrogen activates the chloro group for nucleophilic substitution, while also positioning it favorably for various palladium-catalyzed cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in organic synthesis. We will delve into detailed, field-proven protocols for key transformations, explain the rationale behind experimental choices, and showcase its utility in constructing complex molecular architectures.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is paramount for its safe and effective use.

| Property | Value | Source |

| CAS Number | 875293-89-3 | |

| Molecular Formula | C₇H₅ClN₂ | |

| Molecular Weight | 152.58 g/mol | [1] |

| Appearance | White to light yellow solid | [1] |

| Storage | Sealed in dry, 2-8°C |

Safety and Handling: this compound is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Core Synthetic Applications: A Gateway to Molecular Diversity

The strategic positioning of the chloro, methyl, and cyano groups on the pyridine ring allows for a diverse range of chemical transformations. This section will provide detailed protocols for some of the most impactful reactions.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. This compound is an excellent substrate for these transformations, enabling the introduction of a wide variety of aryl, heteroaryl, and alkynyl moieties at the 6-position.

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[2] This reaction is particularly valuable in pharmaceutical development due to its mild conditions and high functional group tolerance.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of a similar chloropyridazinone derivative and can be optimized for various arylboronic acids.[3]

Reaction Scheme:

Diagram of the Suzuki-Miyaura coupling reaction of this compound with phenylboronic acid.

Figure 1: Suzuki-Miyaura Coupling Workflow.

Materials:

-

This compound

-

Phenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv.) to the vial.

-

Solvent Addition: Add anhydrous 1,4-dioxane and water in a 4:1 ratio to achieve a final concentration of approximately 0.1 M with respect to the starting material.

-

Inert Atmosphere: Seal the vial and purge with a stream of argon or nitrogen for 10-15 minutes.

-

Microwave Irradiation: Place the vial in a microwave reactor and heat to 135-140°C for 30 minutes.[3] Note: Conventional heating at 85°C overnight can also be employed.[4]

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality and Insights:

-

Catalyst Choice: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki couplings involving heteroaromatic chlorides due to its stability and efficiency.

-

Base Selection: Potassium carbonate is a moderately strong base that is effective in the transmetalation step of the catalytic cycle.

-

Solvent System: The use of a dioxane/water mixture is common for Suzuki reactions as it helps to dissolve both the organic and inorganic reagents.

-

Microwave Heating: Microwave irradiation can significantly accelerate the reaction rate, often leading to higher yields and cleaner reaction profiles in shorter times.[3]

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynylated heterocycles.[5]

Protocol 2: Copper-Catalyzed Sonogashira Coupling

This protocol is based on general procedures for Sonogashira couplings of halo-pyridines.[5]

Reaction Scheme:

Diagram of the Sonogashira coupling reaction of this compound with a terminal alkyne.

Figure 2: Sonogashira Coupling Workflow.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).

-

Solvent and Base Addition: Add anhydrous THF to dissolve the solids, followed by triethylamine (2.0 equiv.).

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or heat to 50°C, monitoring the progress by TLC.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality and Insights:

-

Dual Catalysis: The Sonogashira reaction employs a dual catalytic system. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5]

-

Base Role: Triethylamine acts as both a base to neutralize the HCl generated during the reaction and as a ligand for the palladium catalyst.

-

Inert Atmosphere: It is critical to maintain an inert atmosphere to prevent the oxidation of the Pd(0) active species and the homocoupling of the alkyne (Glaser coupling).